molecular formula C21H23Cl2N3O4S B3607681 2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide

2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B3607681
M. Wt: 484.4 g/mol
InChI Key: HXGQSGMADKYQAT-UHFFFAOYSA-N
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Description

2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichloro, dimethylsulfamoyl, and indole moieties. These structural features contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Chlorination: Introduction of chlorine atoms at specific positions on the benzene ring.

    Sulfamoylation: Addition of the dimethylsulfamoyl group.

    Indole Derivatization: Attachment of the indole moiety through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific moieties to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-5-methylbenzenesulfonamide: Shares the dichloro and sulfonamide groups but lacks the indole moiety.

    5-methoxy-2-methyl-1H-indole: Contains the indole structure but lacks the dichloro and sulfonamide groups.

Uniqueness

2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to its combination of dichloro, dimethylsulfamoyl, and indole moieties, which contribute to its distinct chemical and biological properties.

This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O4S/c1-12-14(15-9-13(30-4)5-6-19(15)25-12)7-8-24-21(27)16-10-20(18(23)11-17(16)22)31(28,29)26(2)3/h5-6,9-11,25H,7-8H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGQSGMADKYQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide
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2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide
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2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide
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2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide
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2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide
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2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide

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